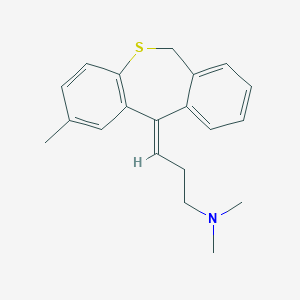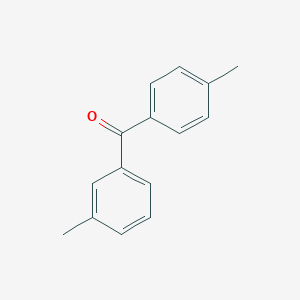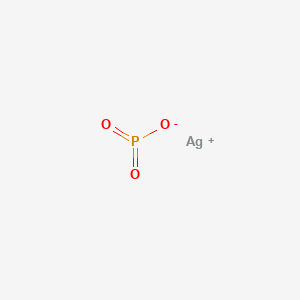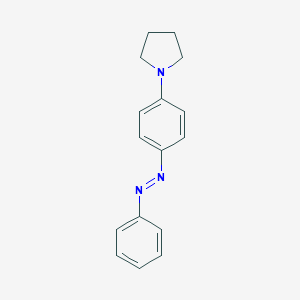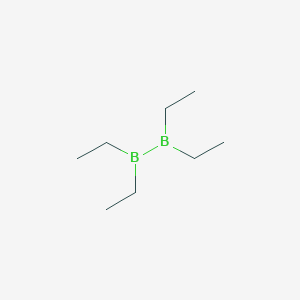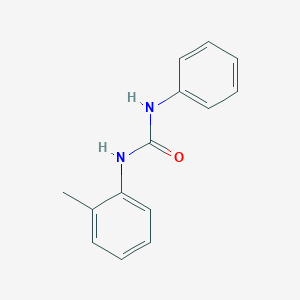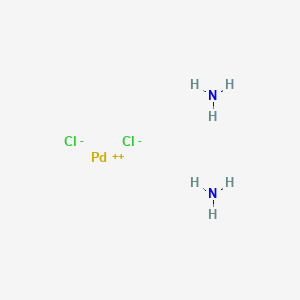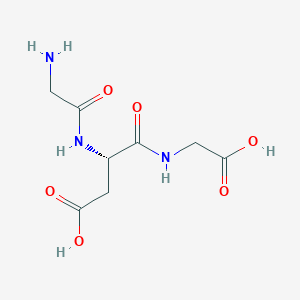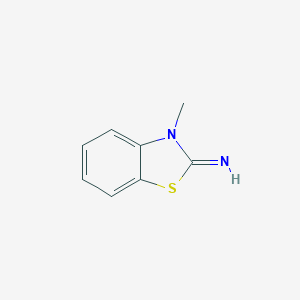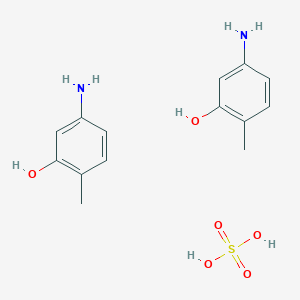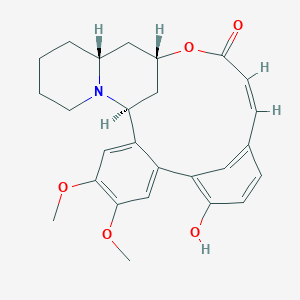
Vertine
描述
维尔汀(化学式:C26H29NO5)是一种联苯喹啉啶内酯生物碱 。它存在于西尼库奇(Heimia salicifolia)和H. myrtifolia植物中。与其他一些生物碱不同,维尔汀在高达 310 毫克的剂量下对人类没有表现出精神活性。它已证明具有类似于阿司匹林的抗炎活性。
科学研究应用
维尔汀在多个科学领域都有应用:
化学: 研究人员研究其反应性并将其用作探索反应机理的模型化合物。
生物学: 维尔汀对细胞过程和生物系统的影响令人关注。
医学: 研究重点在于其抗炎特性和潜在的治疗应用。
工业: 维尔汀独特的结构可能启发新型材料或药物的开发。
准备方法
维尔汀可以通过多种途径合成。一种值得注意的方法涉及芳基-芳基偶联和闭环复分解反应,以提供位于内酯羰基官能团 α 位置的 Z-烯烃。 相同的方法已被用于合成另一种相关的生物碱,即 (+)-莱特林,其是在主要喹啉啶-2-酮非对映异构体碱诱导的差向异构化后进行的 。
化学反应分析
维尔汀会经历多种类型的反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件取决于具体的转化。从这些反应中形成的主要产物包括核心喹啉啶结构的衍生物。
作用机制
维尔汀发挥作用的确切机制仍然是研究的活跃领域。它可能涉及与特定分子靶标和信号通路的相互作用。需要进一步的研究才能完全阐明这些机制。
相似化合物的比较
维尔汀因其联苯喹啉啶结构而脱颖而出。虽然它与其他生物碱具有相似之处,但其独特的特征使其成为进一步探索的有趣对象。
属性
IUPAC Name |
(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWUYYJZVBKDZ-VMSBZHFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099973 | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10308-13-1 | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryogenine (alkaloid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does cryogenine possess immunosuppressive activity?
A1: Studies indicate that cryogenine, at effective anti-inflammatory doses, lacks significant immunosuppressive capabilities []. Unlike immunosuppressants like cyclophosphamide, it doesn't effectively prevent the development of immune-mediated inflammation [].
Q2: How does cryogenine interact with bradykinin?
A2: Kinetic experiments on rat uteri suggest that cryogenine acts as a competitive inhibitor of synthetic bradykinin [], potentially contributing to its anti-inflammatory effects.
Q3: What is the molecular formula and weight of cryogenine?
A3: Unfortunately, the provided research abstracts don't explicitly state the molecular formula and weight of cryogenine. Further investigation into chemical databases or primary literature would be needed for this information.
Q4: Is there spectroscopic data available for cryogenine?
A4: The provided abstracts don't include specific spectroscopic data. To obtain such information, refer to analytical chemistry research focusing on cryogenine characterization.
Q5: How do structural modifications of cryogenine affect its anti-inflammatory activity?
A5: Research indicates that benzoquinolizine derivatives, structurally related to cryogenine, demonstrate varying degrees of anti-inflammatory activity []. Specifically, derivatives with reserpine-like activity showed efficacy against both exudative and proliferative inflammation models []. Further structure-activity relationship studies are needed to understand the specific structural features contributing to these effects.
Q6: What is known about the stability of cryogenine under various conditions?
A6: The provided research abstracts don't provide details on the stability of cryogenine under different conditions. Stability studies are crucial for understanding storage requirements and potential degradation pathways.
Q7: Does cryogenine affect blood glucose levels?
A7: Interestingly, while exhibiting anti-inflammatory activity, cryogenine was observed to elevate blood glucose levels in rats, both in the presence and absence of induced inflammation [].
Q8: What in vivo models have been used to study cryogenine's anti-inflammatory activity?
A8: Researchers have employed several in vivo models, primarily in rats, to assess cryogenine's effects. These include:
- Carrageenin-induced pedal edema (acute inflammation) [, , , ]
- Mycobacterium butyricum adjuvant-induced polyarthritis (chronic inflammation) [, ]
- Cotton pellet granuloma (proliferative inflammation) []
Q9: Has cryogenine's anti-inflammatory efficacy been investigated in clinical trials?
A9: While early medical literature mentions cryogenine's use as an antipyretic and analgesic [], the provided research abstracts lack information on recent clinical trials evaluating its efficacy and safety. Further research is necessary to determine its potential for human use.
Q10: Are there any known toxicities or adverse effects associated with cryogenine?
A10: Historical medical literature and case reports highlight the potential for cryogenine to cause hemolytic anemia, particularly at higher doses [, , , ]. Other reported adverse effects include agranulocytosis and severe anemia, particularly in children when administered in combination with pyramidon [, ]. These findings underscore the importance of careful dosage considerations and monitoring for potential hematological toxicity.
Q11: Does cryogenine interact with other drugs?
A11: While specific drug-drug interactions haven't been extensively studied in the provided abstracts, it's crucial to be aware of potential interactions, especially considering cryogenine's historical use alongside pyramidon and sulfonamides [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


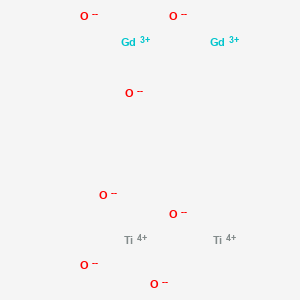
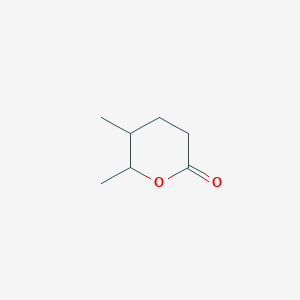
![n-[2-(Diethylamino)ethyl]acrylamide](/img/structure/B82304.png)
